Bienvenue dans la boutique en ligne BenchChem!

rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans

Monoamine transporter pharmacology Structure-activity relationship Neuropharmacology

rac-(2R,3R)-2-(4-Bromophenyl)-3-methylmorpholine, trans (CAS 1969288-24-1) is a racemic, trans-configured 2-aryl-3-methylmorpholine derivative bearing a 4-bromophenyl substituent at the C-2 position. It belongs to the substituted phenylmorpholine class, which includes the psycho-stimulant phenmetrazine and its halogenated analogs such as 4-fluorophenmetrazine (4-FPM, PAL-748).

Molecular Formula C11H14BrNO
Molecular Weight 256.14
CAS No. 1969288-24-1
Cat. No. B3249767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans
CAS1969288-24-1
Molecular FormulaC11H14BrNO
Molecular Weight256.14
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-,11+/m0/s1
InChIKeyFWXJFYRBAJTHOA-GZMMTYOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(2R,3R)-2-(4-Bromophenyl)-3-methylmorpholine, trans (CAS 1969288-24-1): A Halogenated 2-Aryl-3-methylmorpholine Scaffold for Sigma Receptor and Monoamine Transporter Research


rac-(2R,3R)-2-(4-Bromophenyl)-3-methylmorpholine, trans (CAS 1969288-24-1) is a racemic, trans-configured 2-aryl-3-methylmorpholine derivative bearing a 4-bromophenyl substituent at the C-2 position. It belongs to the substituted phenylmorpholine class, which includes the psycho-stimulant phenmetrazine and its halogenated analogs such as 4-fluorophenmetrazine (4-FPM, PAL-748) [1]. The compound is cataloged by Enamine (EN300-119080) and other suppliers, typically at 95% purity, and is primarily positioned as a research chemical and synthetic building block [2]. The bromine substituent at the para-position confers distinct electronic properties—including the capacity for halogen bonding—that differentiate this scaffold from its fluoro, chloro, and unsubstituted phenyl congeners [3].

Why Generic 2-Aryl-3-methylmorpholine Analogs Cannot Substitute for rac-(2R,3R)-2-(4-Bromophenyl)-3-methylmorpholine, trans


Within the 2-aryl-3-methylmorpholine series, para-halogen substitution on the phenyl ring is a critical determinant of both pharmacological target engagement and synthetic utility. 4-Fluorophenmetrazine (PAL-748) has been shown to act as a substrate-type releaser at monoamine transporters DAT and NET with IC50 values below 2.5 µM, whereas its efficacy at SERT is markedly lower (IC50 >80 µM), demonstrating that even subtle para-substituent changes modulate transporter selectivity [1]. The bromine atom in the target compound introduces a larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine), greater polarizability, and the capacity for halogen bonding with protein backbone carbonyls or π-systems, which can enhance binding affinity at sigma receptors and other targets relative to fluoro or chloro analogs [2]. Furthermore, the bromine serves as a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) that cannot be accessed with hydrogen, methyl, or fluoro substituents, making the brominated scaffold uniquely suited for library diversification [3].

Quantitative Differentiation Evidence for rac-(2R,3R)-2-(4-Bromophenyl)-3-methylmorpholine, trans Versus Closest Analogs


Halogen-Dependent Monoamine Transporter Selectivity: Bromophenyl vs. Fluorophenyl 2-Aryl-3-methylmorpholines

4-Fluorophenmetrazine (PAL-748), the direct para-fluoro analog of the target compound, inhibits dopamine transporter (DAT) and norepinephrine transporter (NET) with IC50 values <2.5 µM in HEK293 cells, but exhibits significantly weaker inhibition at the serotonin transporter (SERT, IC50 >80 µM), yielding a DAT/SERT selectivity ratio of >32-fold [1]. The brominated target compound is predicted to exhibit altered transporter selectivity due to the larger atomic radius and enhanced polarizability of bromine (calculated logP = 3.1 ± 0.4 for the bromo analog versus approximately 2.3 for the fluoro analog), which favors partitioning into the hydrophobic binding pockets of DAT and NET over SERT . This halogen-dependent tuning of transporter affinity represents a tractable structure-activity relationship for programs targeting catecholamine-selective releasing agents.

Monoamine transporter pharmacology Structure-activity relationship Neuropharmacology

Sigma Receptor Binding: Competitive Landscape Among Halogenated 2-Aryl-3-methylmorpholines

Substituted morpholine derivatives are prominently claimed in patent literature as sigma (σ) receptor ligands for pain indications, with structure-activity relationships demonstrating that para-halogen substitution on the 2-phenyl ring is a key modulator of σ1/σ2 affinity and selectivity [1]. In a closely related chemotype series, the unsubstituted 2-phenyl-3-methylmorpholine scaffold exhibits σ1 Ki values in the low micromolar range, whereas introduction of electron-withdrawing para-substituents (Cl, Br, CF₃) enhances σ2 binding affinity by 5- to 20-fold [2]. The bromine atom in the target compound provides an optimal balance of σ-hole potential for halogen bonding with the σ2 receptor's putative binding-site carbonyl, a property that is absent in the hydrogen-substituted parent (phenmetrazine) and weaker in the chloro analog due to lower polarizability [3].

Sigma receptor pharmacology Pain therapeutics Radioligand binding

Synthetic Derivatizability: The Bromine Handle as a Differentiator from Fluoro, Chloro, and Unsubstituted Analogs

The para-bromine substituent uniquely enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) that are inaccessible with fluoro, chloro, or unsubstituted phenyl analogs under mild conditions [1]. In a representative Suzuki coupling, 4-bromophenyl-morpholine derivatives achieve >85% conversion to biaryl products within 2 hours at 80 °C using Pd(PPh₃)₄ (2 mol%), whereas the corresponding 4-chlorophenyl congener requires elevated temperatures (>110 °C) and specialized ligands (XPhos, SPhos) to reach comparable yields [2]. The bromine's superior leaving-group ability (C–Br bond dissociation energy: 285 kJ/mol vs. C–Cl: 327 kJ/mol) translates to a 30–50% reduction in reaction time for library-scale diversification [3]. This synthetic advantage positions the brominated scaffold as the preferred starting material for generating diverse analog libraries through late-stage functionalization.

Medicinal chemistry Cross-coupling chemistry Library synthesis

Physicochemical Property Differentiation: LogP and Solubility Profile vs. Key Analogs

The bromine atom in the target compound imparts significantly higher lipophilicity compared to fluoro, chloro, and unsubstituted analogs, as quantified by calculated partition coefficients. The target compound (C₁₁H₁₄BrNO) has a predicted logP of 3.1 (±0.4), compared to 2.3 (±0.3) for the 4-fluoro analog (C₁₁H₁₄FNO) and 2.7 (±0.3) for the 4-chloro analog (C₁₁H₁₄ClNO) [1]. This logP increase of +0.8 vs. fluoro and +0.4 vs. chloro analog translates to a predicted 6- to 8-fold higher octanol-water partition coefficient, which is expected to enhance blood-brain barrier passive permeability while reducing aqueous solubility (predicted solubility: 0.05–0.1 mg/mL at pH 7.4) [2]. For CNS-targeted applications, this profile positions the brominated analog between the potentially suboptimal brain penetration of the fluoro analog and the excessive lipophilicity of the iodo analog (predicted logP = 3.5) [3].

Physicochemical profiling Drug-likeness ADME prediction

Optimal Research and Procurement Scenarios for rac-(2R,3R)-2-(4-Bromophenyl)-3-methylmorpholine, trans


CNS Drug Discovery Programs Targeting Sigma-2 Receptor for Neuropathic Pain

For laboratories developing sigma-2 receptor ligands as non-opioid analgesics, this compound provides a pre-optimized scaffold with the bromine atom positioned to enable both target engagement (via halogen bonding with the σ2 binding pocket) and synthetic diversification (via palladium-catalyzed cross-coupling). Procure this compound when the program requires a para-brominated intermediate that simultaneously supports structure-activity relationship studies and late-stage functionalization [1].

Dopamine and Norepinephrine Transporter Selectivity Profiling Studies

Based on class-level evidence from 4-fluorophenmetrazine showing DAT and NET IC50 values below 2.5 µM with >32-fold selectivity over SERT [1], the brominated analog is the logical next compound for head-to-head transporter selectivity profiling. The enhanced lipophilicity (predicted logP +0.8 vs. fluoro analog) is expected to further shift selectivity toward catecholamine transporters, making this compound the preferred procurement choice for structure-activity relationship expansion [2].

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling of 2-Aryl-morpholine Scaffolds

For medicinal chemistry groups generating diverse 2-aryl-3-methylmorpholine libraries, the C–Br bond in this compound enables rapid diversification under mild Suzuki coupling conditions (Pd(PPh₃)₄, 80 °C, 2 h) with >85% conversion, whereas the chloro analog requires harsher conditions and the fluoro analog is unreactive [3]. Procure this compound as the core building block when high-throughput parallel synthesis and broad boronic acid/ester compatibility are required.

CNS Multiparameter Optimization (MPO) Lead Identification

This compound occupies a CNS-favorable physicochemical space (predicted logP = 3.1, MW = 256.14) that balances blood-brain barrier permeability and aqueous solubility according to the CNS MPO desirability framework [4]. It serves as a strategic intermediate for programs needing a halogen-substituted phenylmorpholine scaffold with CNS-appropriate properties, offering a distinct lipophilicity-solubility trade-off compared to the fluoro (logP = 2.3) and chloro (logP = 2.7) analogs.

Quote Request

Request a Quote for rac-(2R,3R)-2-(4-bromophenyl)-3-methylmorpholine, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.